4-(Chloromethyl)-2-phenoxypyridine

Catalog No.
S15938010
CAS No.
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-2-phenoxypyridine

Product Name

4-(Chloromethyl)-2-phenoxypyridine

IUPAC Name

4-(chloromethyl)-2-phenoxypyridine

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

OXGJRPFCJDFPJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CCl

4-(Chloromethyl)-2-phenoxypyridine is an organic compound characterized by a pyridine ring substituted with a chloromethyl group and a phenoxy group. Its molecular formula is C11H10ClNC_{11}H_{10}ClN and it has a molecular weight of approximately 201.66 g/mol. The compound is notable for its reactivity, particularly due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols. Common reagents for these reactions include sodium azide and primary amines, typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Oxidation: This compound can be oxidized to yield corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: The chloromethyl group can be reduced to form the corresponding methyl derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 4-(Chloromethyl)-2-phenoxypyridine exhibits potential biological activity, particularly in medicinal chemistry. It is being investigated for its role in drug discovery, especially for compounds with antimicrobial and anticancer properties. The compound's ability to modify biomolecules through nucleophilic substitution reactions allows for the exploration of various biological pathways and interactions.

The synthesis of 4-(Chloromethyl)-2-phenoxypyridine typically involves chloromethylation of 2-phenoxypyridine. One common method includes the Blanc chloromethylation reaction, where formaldehyde and hydrochloric acid are used in the presence of a Lewis acid catalyst, such as zinc chloride.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhancing yield and purity while minimizing exposure to hazardous chemicals.

4-(Chloromethyl)-2-phenoxypyridine has various applications across different fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules and heterocycles.
  • Biological Research: The compound is utilized to study biological interactions and pathways through its reactivity with nucleophiles.
  • Industrial Use: It plays a role in producing agrochemicals and specialty chemicals with specific properties.

The mechanism of action for 4-(Chloromethyl)-2-phenoxypyridine primarily revolves around its nucleophilic substitution capability. This allows it to interact with various molecular targets, potentially leading to inhibition or activation of specific biological pathways. Such interactions are crucial for understanding its potential therapeutic applications in drug development.

Several compounds share structural similarities with 4-(Chloromethyl)-2-phenoxypyridine, including:

  • 4-(Chloromethyl)-2-methoxypyridine: Contains a methoxy group instead of a phenoxy group.
  • 4-(Chloromethyl)-2-ethoxypyridine: Features an ethoxy group instead of a phenoxy group.
  • 4-(Bromomethyl)-2-phenoxypyridine: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of bromine.
  • 3-(Chloromethyl)-2-phenoxypyridine: A positional isomer that may have different chemical properties due to the location of substituents.

Uniqueness

4-(Chloromethyl)-2-phenoxypyridine stands out due to its combination of both chloromethyl and phenoxy groups. This unique combination not only influences its reactivity but also enhances its versatility as an intermediate in organic synthesis compared to other similar compounds. The electronic and steric properties imparted by the phenoxy group further differentiate it from its analogs, allowing for diverse applications in research and industry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

219.0450916 g/mol

Monoisotopic Mass

219.0450916 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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